Sparfloxacin - 111542-93-9

Sparfloxacin

Catalog Number: EVT-302233
CAS Number: 111542-93-9
Molecular Formula: C19H22F2N4O3
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sparfloxacin is a quinolone, a quinolinemonocarboxylic acid, a N-arylpiperazine, a quinolone antibiotic and a fluoroquinolone antibiotic.
Sparfloxacin is a fluoroquinolone antibiotic indicated for bacterial infections. Sparfloxacin exerts its antibacterial activity by inhibiting DNA gyrase, a bacterial topoisomerase. DNA gyrase is an essential enzyme which controls DNA topology and assists in DNA replication, repair, deactivation, and transcription.
Sparfloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, thereby inhibiting DNA replication and transcription. Sparfloxacin was withdrawn from the U.S. market due to a high incidence of phototoxicity.
Classification and Source

Sparfloxacin is classified as a fluoroquinolone antibiotic, characterized by its fluorinated quinolone structure. It is derived from earlier quinolone compounds, with modifications that enhance its antibacterial efficacy and pharmacokinetics. The chemical structure of sparfloxacin includes a piperazine ring, which contributes to its activity against a wide range of pathogens.

Synthesis Analysis

The synthesis of sparfloxacin involves several key steps that typically include the following:

  1. Starting Materials: The synthesis begins with the preparation of a 7-fluoro-1-azabicyclo[4.2.0]octan-2-one derivative.
  2. Key Reactions:
    • Cyclization: A cyclization reaction introduces the piperazine moiety.
    • Fluorination: The introduction of fluorine at the C-6 position is crucial for enhancing antibacterial activity.
    • Carboxylation: The carboxylic acid group at the C-3 position is formed through oxidation processes.
  3. Parameters:
    • The synthesis typically requires specific conditions such as temperature control and reaction time to optimize yield and purity.
    • Techniques such as chromatography are employed for purification.

These synthetic methods have been detailed in various studies, highlighting advancements in yield and efficiency through novel approaches like microwave-assisted synthesis and metal-catalyzed reactions .

Molecular Structure Analysis

Sparfloxacin has a complex molecular structure characterized by the following features:

  • Molecular Formula: C_{19}H_{22}F_{2}N_{4}O_{3}
  • Molecular Weight: Approximately 362.4 g/mol
  • Structural Components:
    • A bicyclic ring system containing a piperazine ring.
    • A fluorinated aromatic moiety that enhances its lipophilicity and antibacterial properties.

The three-dimensional conformation of sparfloxacin allows for effective binding to bacterial DNA gyrase, which is critical for its mechanism of action .

Chemical Reactions Analysis

Sparfloxacin participates in various chemical reactions, primarily involving its interaction with biological targets:

  1. DNA Gyrase Inhibition: Sparfloxacin binds to the DNA gyrase enzyme, preventing DNA replication and transcription.
  2. Formation of Metal Complexes: Sparfloxacin can form complexes with metal ions (e.g., copper(II), nickel(II)), which have been studied for their enhanced antimicrobial properties .
  3. Reactivity with Biological Molecules: The compound can undergo reactions with nucleic acids, leading to the formation of adducts that contribute to its antibacterial activity.

These reactions are crucial for understanding how sparfloxacin exerts its therapeutic effects and how modifications can enhance its efficacy .

Mechanism of Action

The primary mechanism of action for sparfloxacin involves:

  • Inhibition of DNA Synthesis: Sparfloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By stabilizing the enzyme-DNA complex, sparfloxacin prevents the unwinding necessary for replication .
  • Induction of SOS Response: Treatment with sparfloxacin induces the SOS response in bacteria, leading to increased mutation rates and eventual cell death due to overwhelming damage .

This mechanism highlights sparfloxacin's effectiveness against resistant strains of bacteria, as it disrupts fundamental processes necessary for bacterial survival.

Physical and Chemical Properties Analysis

Sparfloxacin exhibits several notable physical and chemical properties:

  • Solubility: Sparfloxacin is soluble in water and organic solvents like methanol and ethanol, which facilitates its formulation in various pharmaceutical preparations.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • pKa Values: The pKa values indicate that sparfloxacin exists predominantly in its ionized form at physiological pH, enhancing its solubility in biological fluids.

These properties are critical for determining optimal dosing regimens and formulation strategies in clinical applications .

Applications

Sparfloxacin has several scientific applications:

  1. Clinical Use: It is primarily used to treat respiratory tract infections, urinary tract infections, and skin infections caused by susceptible bacteria.
  2. Research Applications: Studies on sparfloxacin's metal complexes have shown potential applications in developing new antimicrobial agents with enhanced efficacy against resistant strains .
  3. Pharmaceutical Development: Ongoing research focuses on developing novel formulations that improve bioavailability and reduce side effects associated with traditional fluoroquinolones.
Introduction to Sparfloxacin

Historical Development and Classification as a Fluoroquinolone

The historical development of sparfloxacin originates from systematic structure-activity relationship studies conducted in the late 1980s. Researchers at Dainippon Pharmaceutical Co. (Japan) synthesized and evaluated numerous 5-substituted 6,8-difluoroquinolone derivatives, leading to sparfloxacin's identification as the optimal compound (originally designated AT-4140) with superior in vitro and in vivo potency compared to ciprofloxacin [1]. Sparfloxacin received regulatory approval in multiple countries between 1993-1998 as a third-generation fluoroquinolone, classified based on its expanded gram-positive coverage relative to second-generation agents like ciprofloxacin and ofloxacin, while preceding fourth-generation fluoroquinolones with enhanced anaerobic activity [5] [9].

Fluoroquinolone classification reflects sequential improvements in antibacterial spectrum:

Table 1: Generational Classification of Fluoroquinolones

GenerationRepresentative AgentsSpectrum Characteristics
FirstNalidixic acidNarrow gram-negative coverage
SecondCiprofloxacin, OfloxacinEnhanced gram-negative, moderate gram-positive
ThirdSparfloxacin, LevofloxacinImproved gram-positive and atypical coverage
FourthMoxifloxacinIncludes anaerobic activity

Sparfloxacin's development timeline positioned it as a crucial pharmacological bridge between early fluoroquinolones with predominant gram-negative activity and newer agents with broader spectrum coverage [5] [9].

Structural Characteristics and Structure-Activity Relationships

Sparfloxacin possesses the systematic chemical name 5-amino-1-cyclopropyl-6,8-difluoro-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid, with molecular formula C₁₉H₂₂F₂N₄O₃ and molecular weight 392.40 g/mol [8]. Its crystalline structure appears yellow in physical form and demonstrates sparing solubility in organic solvents and near-insolubility in water [3]. The molecular architecture features three critical regions governing antibacterial activity:

  • Core quinoline nucleus: The 4-oxo-1,4-dihydroquinoline scaffold provides the fundamental pharmacophore for DNA gyrase binding [3]
  • Strategic fluorine substitutions:
  • C-6 fluorine enhances DNA gyrase affinity and cell membrane penetration
  • C-8 fluorine improves gram-positive activity but contributes to phototoxicity potential [5] [9]
  • Piperazine ring: The cis-3,5-dimethylpiperazinyl group at C-7 broadens antipneumococcal activity and extends elimination half-life [1]

Comprehensive structure-activity relationship studies of 5-substituted 6,8-difluoroquinolones demonstrated that the C-5 amino group provided optimal antibacterial potency compared to halo, hydroxy, mercapto, or unsubstituted derivatives [1]. When combined with the C-7 3,5-dimethylpiperazinyl moiety, this configuration produced exceptional broad-spectrum activity while minimizing adverse drug interaction potential [1].

Table 2: Key Structural Features and Their Functional Contributions

Molecular PositionSparfloxacin FeatureBiological Significance
C-5Amino group (-NH₂)Optimal potency; Electron-donating group enhances gyrase binding
C-6FluorineIncreases lipophilicity and membrane penetration
C-73,5-dimethylpiperazinylBroadens gram-positive coverage; Extends serum half-life
C-8FluorineEnhances anaerobic activity; Increases phototoxicity risk
N-1CyclopropylExpands gram-negative spectrum; Improves pharmacokinetics

Spectroscopic analyses (FTIR, ¹H-NMR) confirm sparfloxacin coordinates with metal ions primarily through the pyridone oxygen and carboxylate oxygen atoms, adopting bidentate binding modes that preserve antibacterial functionality while potentially enhancing activity in metal complex forms [3].

Significance in Antimicrobial Therapy: Bridging Gram-Positive and Gram-Negative Coverage

Sparfloxacin demonstrated revolutionary spectrum extension when introduced, effectively bridging notable gaps in fluoroquinolone coverage between gram-positive and gram-negative pathogens. Its primary clinical significance resided in exceptional activity against respiratory pathogens, including Streptococcus pneumoniae (especially penicillin-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, and atypical organisms including Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila [4] [6]. The minimum inhibitory concentrations (MIC₉₀) against key pathogens established sparfloxacin as superior to earlier fluoroquinolones for respiratory indications:

Table 3: Comparative In Vitro Activity of Sparfloxacin Against Respiratory Pathogens

PathogenSparfloxacin MIC₉₀ (μg/mL)Ciprofloxacin MIC₉₀ (μg/mL)Clinical Significance
Streptococcus pneumoniae0.252.04-8 fold greater potency against leading pneumonia pathogen
Haemophilus influenzae0.030.015Comparable activity
Mycoplasma pneumoniae0.060.5Improved atypical coverage
Chlamydia pneumoniae0.251.0Enhanced intracellular activity
Legionella pneumophila0.030.03Equivalent potency

Data compiled from [1] [4]

Sparfloxacin exhibited concentration-dependent bactericidal activity achieving post-antibiotic effects of 3-6 hours against susceptible organisms [9]. Beyond respiratory applications, sparfloxacin demonstrated clinically relevant activity against:

  • Mycobacterial species: Including Mycobacterium tuberculosis (MIC 0.1-0.5 μg/mL) and Mycobacterium marinum (MIC 0.12 μg/mL), positioning it as potential combination therapy for resistant mycobacterial infections [4] [7]
  • Urinary tract pathogens: Particularly effective against Escherichia coli and other Enterobacteriaceae despite not being primary indication [6]
  • Periodontal pathogens: Demonstrated efficacy against Aggregatibacter actinomycetemcomitans, Porphyromonas gingivalis, and anaerobic oral flora when incorporated into dental films [7]

The molecule's physicochemical properties facilitated excellent tissue distribution, achieving therapeutic concentrations in lung epithelial lining fluid, alveolar macrophages, prostate tissue, and skin blister fluid exceeding simultaneous plasma concentrations [4]. This biodistribution profile, coupled with prolonged elimination half-life (15-20 hours), supported once-daily dosing that improved patient compliance in community-acquired pneumonia treatment [4]. Sparfloxacin's introduction represented a critical pharmacological evolution toward balanced gram-positive/gram-negative coverage in fluoroquinolone design, influencing subsequent development of fourth-generation agents [5] [9].

Properties

CAS Number

111542-93-9

Product Name

Sparfloxacin

IUPAC Name

5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H22F2N4O3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N

SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Solubility

Practically insoluble
1.13e-01 g/L

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.